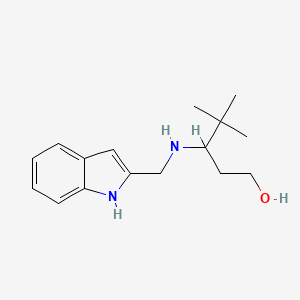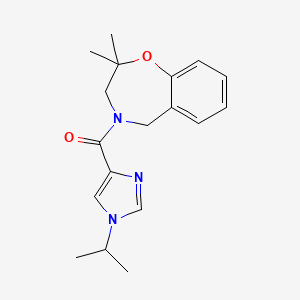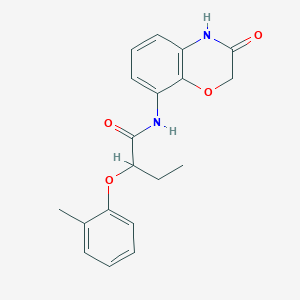![molecular formula C15H24N4O2S B7038121 [2-(ethylamino)-1,3-thiazol-4-yl]-[(2R,3R)-2-methyl-3-morpholin-4-ylpyrrolidin-1-yl]methanone](/img/structure/B7038121.png)
[2-(ethylamino)-1,3-thiazol-4-yl]-[(2R,3R)-2-methyl-3-morpholin-4-ylpyrrolidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(ethylamino)-1,3-thiazol-4-yl]-[(2R,3R)-2-methyl-3-morpholin-4-ylpyrrolidin-1-yl]methanone is a complex organic compound with multifaceted applications in various scientific disciplines. Characterized by its unique molecular structure, it represents an intersection of thiazole, pyrrolidine, and morpholine derivatives, each contributing distinct properties to the overall compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(ethylamino)-1,3-thiazol-4-yl]-[(2R,3R)-2-methyl-3-morpholin-4-ylpyrrolidin-1-yl]methanone typically involves a multi-step process:
Formation of Thiazole Core: : This starts with the synthesis of the thiazole ring via a condensation reaction between a 2-aminothiazole and a suitable ethylamine derivative.
Pyrrolidine Integration: : The pyrrolidine ring, being synthesized separately, is introduced through a coupling reaction. This often requires a catalyst such as palladium to facilitate the bond formation.
Morpholine Coupling: : Finally, the morpholine derivative is attached, requiring precise temperature and pH conditions to ensure the correct stereochemistry is preserved.
Industrial Production Methods
Scaling up the production for industrial purposes involves:
Optimization of Reaction Conditions: : Ensuring high yield and purity by fine-tuning temperature, pH, and solvent concentrations.
Continuous Flow Synthesis: : Implementing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: : Utilizing methods such as chromatography and crystallization to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the morpholine and thiazole rings, forming sulfoxides or sulfones.
Reduction: : The thiazole ring is susceptible to reduction, potentially forming thiazolidine derivatives under appropriate conditions.
Substitution: : Nucleophilic and electrophilic substitutions can occur at various positions on the thiazole and pyrrolidine rings.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogens, nitrating agents, and alkyl halides.
Major Products
Sulfoxides/Sulfones: : Formed during oxidation of the thiazole ring.
Thiazolidine Derivatives: : Produced through the reduction of the thiazole ring.
Substituted Thiazole/Pyrrolidine Derivatives: : Various substitutions can yield diverse functionalized compounds.
Scientific Research Applications
[2-(ethylamino)-1,3-thiazol-4-yl]-[(2R,3R)-2-methyl-3-morpholin-4-ylpyrrolidin-1-yl]methanone finds applications in:
Chemistry: : Used as a building block in synthetic organic chemistry for constructing complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: : Explored for its pharmacological properties, including potential therapeutic effects.
Industry: : Utilized in the development of materials with specific mechanical or chemical properties.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects through interaction with specific molecular targets such as enzymes or receptors. It can modulate biological pathways by:
Inhibition: : Blocking the active site of enzymes, preventing substrate binding.
Activation: : Enhancing receptor activity, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison
[2-(ethylamino)-1,3-thiazol-4-yl]-[(2R,3R)-2-methyl-3-morpholin-4-ylpyrrolidin-1-yl]methanone stands out due to its unique combination of thiazole, pyrrolidine, and morpholine rings, which are not commonly found together in similar compounds.
Similar Compounds
Thiazole Derivatives: : Compounds containing the thiazole ring, often used in various applications.
Pyrrolidine Derivatives: : Molecules with the pyrrolidine ring, known for their presence in many biologically active compounds.
Morpholine Derivatives: : Used in numerous chemical and pharmacological applications.
Conclusion
This compound is a compound of great scientific interest due to its complex structure and multifaceted applications. From synthesis to its myriad reactions and applications in research, it offers a rich field of study, particularly in synthetic organic chemistry and pharmacology.
Properties
IUPAC Name |
[2-(ethylamino)-1,3-thiazol-4-yl]-[(2R,3R)-2-methyl-3-morpholin-4-ylpyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S/c1-3-16-15-17-12(10-22-15)14(20)19-5-4-13(11(19)2)18-6-8-21-9-7-18/h10-11,13H,3-9H2,1-2H3,(H,16,17)/t11-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQNUCZHMGSIDH-DGCLKSJQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CS1)C(=O)N2CCC(C2C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC1=NC(=CS1)C(=O)N2CC[C@H]([C@H]2C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(2-fluoro-3-methoxyphenyl)-1-[(4-methyl-1H-pyrazol-5-yl)methyl]piperidine](/img/structure/B7038046.png)

![[1-(2,4-Difluorobenzoyl)piperidin-4-yl]-[3-(hydroxymethyl)-3-propylpyrrolidin-1-yl]methanone](/img/structure/B7038064.png)
![3-(2-Chloro-6-fluorophenyl)-2-hydroxy-1-(4,6,7,8-tetrahydrofuro[3,2-c]azepin-5-yl)propan-1-one](/img/structure/B7038074.png)
![4-[(3-methylphenyl)methyl]-1-[(4-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-ol](/img/structure/B7038076.png)
![3-(cyclopropanecarbonylamino)-N-[2-(4-ethylpiperazin-1-yl)ethyl]-N-propylbenzamide](/img/structure/B7038090.png)

![4-[2-(2,5-difluorophenyl)cyclopropanecarbonyl]-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B7038105.png)
![[5-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]-[(2R,3R)-2-methyl-3-morpholin-4-ylpyrrolidin-1-yl]methanone](/img/structure/B7038110.png)
![N-[2-(4-ethylpiperazin-1-yl)ethyl]-1-methyl-2-oxo-N-propylpyridine-4-carboxamide](/img/structure/B7038116.png)
![4-methyl-5-[(2R,3R)-2-methyl-3-morpholin-4-ylpyrrolidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7038128.png)
![(1-methylindol-4-yl)-[(2R,3R)-2-methyl-3-morpholin-4-ylpyrrolidin-1-yl]methanone](/img/structure/B7038132.png)
![[(4aS,7aR)-4-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl]-[4-methoxy-2-(methoxymethyl)-5-methylthieno[2,3-d]pyrimidin-6-yl]methanone](/img/structure/B7038140.png)

